molecular formula C3H2F5NaO4S B8437012 Sodium 1,1,3,3,3-pentafluoro-2-hydroxypropane-1-sulfonate

Sodium 1,1,3,3,3-pentafluoro-2-hydroxypropane-1-sulfonate

Cat. No.: B8437012
M. Wt: 252.09 g/mol
InChI Key: MCTUECRIKRXPET-UHFFFAOYSA-M
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Description

Sodium 1,1,3,3,3-pentafluoro-2-hydroxypropane-1-sulfonate is a chemical compound with the molecular formula C3H4F5NaO4S. It is known for its unique properties due to the presence of multiple fluorine atoms and a sulfonate group. This compound is used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1,1,3,3,3-pentafluoro-2-hydroxypropane-1-sulfonate typically involves the reaction of 1,1,3,3,3-pentafluoro-2-hydroxypropane with sodium bisulfite. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

C3H4F5OH+NaHSO3C3H4F5NaO4S+H2O\text{C3H4F5OH} + \text{NaHSO3} \rightarrow \text{C3H4F5NaO4S} + \text{H2O} C3H4F5OH+NaHSO3→C3H4F5NaO4S+H2O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Sodium 1,1,3,3,3-pentafluoro-2-hydroxypropane-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of less fluorinated compounds.

    Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution can produce various alkyl or acyl derivatives.

Scientific Research Applications

Sodium 1,1,3,3,3-pentafluoro-2-hydroxypropane-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Employed in biochemical assays and as a stabilizing agent for proteins and enzymes.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism by which Sodium 1,1,3,3,3-pentafluoro-2-hydroxypropane-1-sulfonate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound’s fluorine atoms contribute to its high reactivity and ability to form stable complexes with various biomolecules. This interaction can modulate the activity of enzymes and affect biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 3-chloro-2-hydroxypropanesulfonate
  • Sodium 2-hydroxy-3-methoxypropanesulfonate
  • Sodium 1,1,3,3,3-pentafluoro-2-methoxypropanesulfonate

Uniqueness

Sodium 1,1,3,3,3-pentafluoro-2-hydroxypropane-1-sulfonate is unique due to its high fluorine content, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms enhances its stability and reactivity, making it valuable in various applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C3H2F5NaO4S

Molecular Weight

252.09 g/mol

IUPAC Name

sodium;1,1,3,3,3-pentafluoro-2-hydroxypropane-1-sulfonate

InChI

InChI=1S/C3H3F5O4S.Na/c4-2(5,6)1(9)3(7,8)13(10,11)12;/h1,9H,(H,10,11,12);/q;+1/p-1

InChI Key

MCTUECRIKRXPET-UHFFFAOYSA-M

Canonical SMILES

C(C(F)(F)F)(C(F)(F)S(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In 43 g of water was dissolved 14.6 g of sodium 2-benzoyloxy-1,1,3,3,3-pentafluoro-propane-1-sulfonate synthesized in Synthesis Example 9. The solution was stirred under ice cooling. To the solution, 7.4 g of a 26% sodium hydroxide aqueous solution was added dropwise at a temperature below 10° C. The reaction solution was aged for 1 hour at the temperature and for a further 1 hour at room temperature. The solution was washed with toluene, from which an aqueous layer was separated. It was an aqueous solution of the target compound, sodium 2-hydroxy-1,1,3,3,3-pentafluoropropane-1-sulfonate. Without further isolation, the aqueous solution was directly analyzed by NMR spectroscopy and TOFMS for confirming the formation of the target compound.
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Synthesis routes and methods II

Procedure details

Ester hydrolysis reaction was effected using sodium 1,1,3,3,3-pentafluoro-2-(pivaloyloxy)propanesulfonate, which was prepared according to the formulation described in JP-A 2007-145797, and a sodium hydroxide aqueous solution in methanol. After the completion of reaction, hydrochloric acid was added to turn the reaction system from neutral to weakly acidic. The aqueous solution was directly used in the subsequent reaction.
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